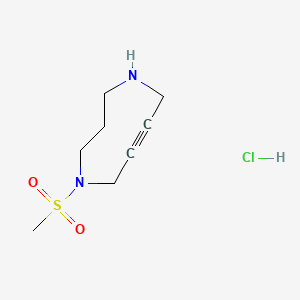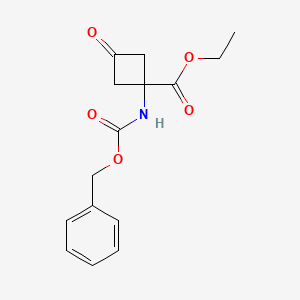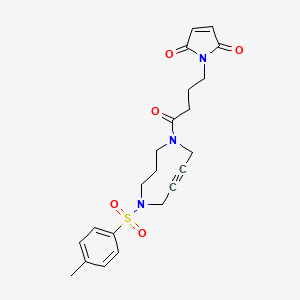
DACN(Ms)*HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DACN(Ms)*HCl, also known as N-Acyl-D-alanine-N-methyl-L-serine hydrochloride, is a synthetic amino acid derivative that is widely used in scientific research. It is an important tool for studying the biochemical and physiological effects of amino acids and their derivatives. This compound is a versatile compound that can be used in many different laboratory experiments, including protein synthesis, enzyme kinetics, and drug development.
Aplicaciones Científicas De Investigación
DACN(Ms)*HCl is a versatile compound that can be used in a variety of scientific research applications. It can be used as a substrate in enzyme kinetics experiments to study the catalytic activity of enzymes. It can also be used in protein synthesis experiments to study the effects of amino acid derivatives on protein synthesis. In addition, this compound can be used in drug development experiments to study the effects of different compounds on biological systems.
Mecanismo De Acción
The mechanism of action of DACN(Ms)*HCl is not yet fully understood. However, it is believed that this compound binds to amino acid receptors on the surface of cells, triggering a signal transduction cascade that leads to changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to induce apoptosis, or cell death, in a variety of cell types. It has also been shown to have anti-inflammatory and anti-tumor effects in cell culture experiments. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DACN(Ms)*HCl has several advantages and limitations for lab experiments. One of the main advantages of this compound is that it is a highly stable compound that can be stored for long periods of time without degradation. It is also relatively inexpensive and easy to obtain. However, this compound has several limitations, including its relatively low solubility in water and its potential to cause cytotoxicity in certain cell types.
Direcciones Futuras
The potential applications of DACN(Ms)*HCl are vast and there are a number of future directions that could be explored. For example, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, this compound could be used in the development of new drugs to treat neurodegenerative diseases. Finally, this compound could be used to study the effects of amino acid derivatives on protein synthesis and enzyme kinetics.
Métodos De Síntesis
DACN(Ms)*HCl is synthesized by the combination of two compounds: DACN(Ms)*HClnine and N-methyl-L-serine hydrochloride. DACN(Ms)*HClnine is synthesized by the reaction of an acyl chloride with D-alanine, while N-methyl-L-serine hydrochloride is synthesized by the reaction of N-methyl-L-serine with hydrochloric acid. The two compounds are then combined in a reaction with a base, such as sodium hydroxide, to form this compound.
Propiedades
IUPAC Name |
1-methylsulfonyl-1,5-diazacyclonon-7-yne;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c1-13(11,12)10-7-3-2-5-9-6-4-8-10;/h9H,4-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDNMJAXTZEOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCNCC#CC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)







![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)

